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molecular formula C9H8BrN3 B8780057 6-Bromo-N-methylquinoxalin-2-amine

6-Bromo-N-methylquinoxalin-2-amine

Cat. No. B8780057
M. Wt: 238.08 g/mol
InChI Key: PZJSWOPMCAXKKR-UHFFFAOYSA-N
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Patent
US08716473B2

Procedure details

To solution of 6-bromo-2-chloro-quinoxaline (0.7 g, 1 eq, 2.87 mmol) in THF (6 mL) was added a solution of methyl amine in THF (3 mL) at room temperature. The mixture was stirred at room temperature for 2 h. After completion of the reaction, the volatiles were removed under vacuum and water (20 mL) was added to reaction mixture. The aqueous layer was extracted with ethyl acetate (15 mL×3). The organic layer was washed with water (20 mL) and brine (20 mL) and then dried over Na2SO4. The organic layer was concentrated under vacuum to afford the crude product.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[N:5]2.[CH3:13][NH2:14]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH:14][CH3:13])[CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC=1C=C2N=CC(=NC2=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum and water (20 mL)
ADDITION
Type
ADDITION
Details
was added to reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (15 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2N=CC(=NC2=CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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